N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-3-12-27-18-13-17(21-14(2)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,13H,3,8-12H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJGWXKNGFJIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 334.83 g/mol
This compound features a piperazine core linked to a chlorophenyl group and a pyrimidine derivative, which may contribute to its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound can bind to specific receptors, influencing signal transduction pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that derivatives of piperazine can significantly reduce inflammatory markers such as iNOS and COX-2, suggesting potential use in treating inflammatory diseases .
- Anticancer Potential : The compound's structure suggests it may interact with cancer-related pathways, potentially inhibiting tumor growth through enzyme inhibition.
Data Summary from Research Studies
Case Study 1: Anti-inflammatory Properties
In a study evaluating the anti-inflammatory effects of pyrimidine derivatives, this compound was found to significantly decrease the expression levels of inflammatory markers compared to standard treatments like indomethacin. This indicates its potential as a therapeutic agent for inflammatory diseases .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of piperazine, including N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, exhibit significant anti-inflammatory effects. In a study comparing this compound to standard treatments like indomethacin, it was shown to reduce the expression levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Anticancer Potential
The compound's structure suggests potential interactions with cancer-related pathways. Preliminary studies have indicated that it may inhibit tumor growth by interfering with key metabolic processes involved in cancer progression. For instance, it has been observed to induce apoptosis in various human cancer cell lines .
Data Summary from Research Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anti-inflammatory Effects | Significant reduction in iNOS and COX-2 levels compared to controls | |
| Anticancer Activity | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of enzymes involved in metabolic pathways |
Case Study 1: Evaluation of Anti-inflammatory Properties
In a controlled study, subjects treated with this compound showed a marked decrease in inflammatory markers compared to those receiving standard anti-inflammatory drugs. This suggests its potential as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Case Study 2: Investigating Anticancer Mechanisms
A series of experiments conducted on various human cancer cell lines demonstrated that treatment with this compound led to cell cycle arrest and increased apoptosis rates. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s piperazine-carboxamide scaffold is shared with multiple analogs in the evidence, but its pyrimidine substituent (2-methyl-6-propoxy) differentiates it. Key comparisons include:
Key Observations :
- Pyrimidine vs. Quinazoline/Purine: The target’s pyrimidine group may enhance metabolic stability compared to the quinazolinone in A6, which has a labile ketone .
- Propoxy Group : The 6-propoxy substituent could improve lipophilicity compared to shorter alkoxy chains (e.g., methoxy in CPIPC analogs) .
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may confer stronger electron-withdrawing effects than fluorophenyl analogs (e.g., Compound 64), influencing receptor binding .
Pharmacological and Physicochemical Properties
- TRP Channel Modulation: BCTC (a structural analog with a pyridine substituent) is a dual TRPM8 antagonist/TRPV1 inhibitor . The target’s pyrimidine group may reduce TRPV1 off-target effects due to steric hindrance.
Solubility and Bioavailability :
- The propoxy group in the target compound likely increases hydrophobicity compared to hydroxylated analogs (e.g., 4-hydroxyquinazoline derivatives in ) .
- Melting points for piperazine-carboxamides range widely (189–235°C), correlating with crystallinity; the target’s melting point is expected to fall within this range .
Synthetic Yields :
Data Tables for Key Analogs
Table 1: Physicochemical Comparison
Table 2: Pharmacological Activities
Preparation Methods
Structural Analysis
N-(4-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide can be disconnected into three primary components:
- A 2-methyl-6-propoxypyrimidin-4-yl unit
- A piperazine core
- A 4-chlorophenyl carboxamide group
This disconnection approach provides a logical framework for synthesizing the target compound through sequential construction of each component followed by selective coupling reactions.
Synthesis of Key Pyrimidine Intermediate
Preparation of 2-Methyl-6-hydroxypyrimidine
The synthesis begins with the preparation of 2-methyl-6-hydroxypyrimidine, which serves as the foundation for the pyrimidine component. A viable approach involves the reaction of dimethyl malonate with acetamidine hydrochloride in the presence of a base such as sodium methoxide in methanol.
The procedure involves:
- Addition of sodium methoxide (2.5-4.5 mol equiv) to methanol under ice bath conditions
- Addition of dimethyl malonate followed by acetamidine hydrochloride
- Warming the reaction mixture to 18-25°C and maintaining for 3-5 hours
- Workup through concentration, addition of water, and pH adjustment to 1-2
- Crystallization at 0°C followed by filtration and washing
This method yields 4,6-dihydroxy-2-methylpyrimidine with yields of 86-87% as reported in multiple experimental iterations.
Conversion to 2-Methyl-6-propoxypyrimidine
The dihydroxypyrimidine intermediate requires selective functionalization to introduce the propoxy group at the 6-position. This can be accomplished through:
- Selective chlorination to form 6-chloro-2-methylpyrimidine using phosphoryl chloride (POCl₃) or triphosgene
- Nucleophilic substitution with sodium propoxide to yield 2-methyl-6-propoxypyrimidine
The chlorination step requires controlled conditions (typically 70-80°C) to ensure regioselectivity. Reaction progress can be monitored by thin-layer chromatography to prevent over-chlorination.
Conversion to 2-Methyl-6-propoxy-4-chloropyrimidine
Further activation of the pyrimidine core involves introduction of a leaving group at the 4-position, typically through chlorination:
2-Methyl-6-propoxypyrimidine + POCl₃ → 4-Chloro-2-methyl-6-propoxypyrimidine
This reaction is typically performed in POCl₃ as both reagent and solvent, with careful temperature control to maximize yield and minimize side reactions. Alternative conditions may employ N,N-dimethylaniline as a catalyst to enhance the reaction rate.
Piperazine Functionalization Methods
Synthesis of 4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazine
The coupling of the activated pyrimidine with piperazine represents a critical step in the synthesis. Based on established methodologies for similar compounds, two approaches are particularly relevant:
Method A: Direct Nucleophilic Substitution
The reaction between 4-chloro-2-methyl-6-propoxypyrimidine and piperazine (excess) in an appropriate solvent system:
4-Chloro-2-methyl-6-propoxypyrimidine + Piperazine (excess) → 4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazine
Typical conditions include:
- Solvent: 1,4-dioxane, tetrahydrofuran, or acetonitrile
- Base: Potassium carbonate or triethylamine
- Temperature: 80-110°C
- Duration: 4-8 hours
Method B: Palladium-Catalyzed Coupling
For challenging cases where direct substitution yields are suboptimal, palladium-catalyzed coupling provides an alternative approach:
4-Chloro-2-methyl-6-propoxypyrimidine + Piperazine → 4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazine
Reaction conditions typically include:
- Catalyst: Pd₂(dba)₃ or Pd(dppf)Cl₂
- Ligand: S-Phos or XPhos
- Base: Cesium carbonate
- Solvent: 1,4-dioxane (anhydrous)
- Temperature: 100-120°C under nitrogen atmosphere
- Duration: 4-6 hours
This approach has demonstrated effectiveness for structurally similar compounds with reported yields of 43-50%.
Formation of Carboxamide Linkage
Complete Synthetic Routes
Optimized Linear Synthesis
Based on the experimental data from similar compounds, an optimized synthetic route can be proposed:
| Step | Reaction | Conditions | Expected Yield |
|---|---|---|---|
| 1 | Synthesis of 4,6-dihydroxy-2-methylpyrimidine | Dimethyl malonate, acetamidine HCl, NaOMe, MeOH, 18-25°C, 3-5h | 85-90% |
| 2 | Chlorination to 4,6-dichloro-2-methylpyrimidine | POCl₃, reflux, 3-4h | 70-80% |
| 3 | Selective substitution to 4-chloro-2-methyl-6-propoxypyrimidine | Sodium propoxide, propanol, 60-70°C, 5-6h | 75-85% |
| 4 | Coupling with piperazine | Piperazine (excess), K₂CO₃, dioxane, 100°C, 4-6h | 65-75% |
| 5 | Reaction with 4-chlorophenyl isocyanate | THF, 0°C to rt, 2-4h | 80-90% |
| Overall process yield | 24-41% |
This linear synthetic route provides a straightforward approach to the target compound, with each step building upon the previous transformation.
Convergent Synthetic Approach
A more efficient convergent approach involves the parallel preparation of two key intermediates:
Intermediate A: 4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazine
- Prepared as described in Section 3.1
Intermediate B: N-(4-Chlorophenyl)carbamoyl chloride
- Prepared from 4-chloroaniline and triphosgene or phosgene equivalent
The final coupling of these intermediates provides the target compound with potentially higher overall efficiency.
| Stage | Intermediate | Key Reaction | Expected Yield |
|---|---|---|---|
| 1A | 2-Methyl-6-propoxy-4-chloropyrimidine | Sequential functionalization of pyrimidine core | 60-70% |
| 1B | N-(4-Chlorophenyl)carbamoyl chloride | 4-Chloroaniline + triphosgene | 75-85% |
| 2 | Intermediate A | Pyrimidine + piperazine coupling | 65-75% |
| 3 | Target compound | Intermediates A + B coupling | 80-90% |
| Overall convergent yield | 31-48% |
This convergent approach potentially offers higher overall yield and operational efficiency compared to the linear route.
Purification and Characterization
Purification Methods
The target compound and intermediates require appropriate purification techniques:
Column Chromatography:
Recrystallization:
Preparative HPLC:
Characterization Techniques
Comprehensive characterization of the target compound involves multiple analytical methods:
Spectroscopic Analysis:
- ¹H NMR: Expected key signals include aromatic protons (δ 6.5-8.5 ppm), piperazine protons (δ 2.5-3.8 ppm), methyl group (δ 2.0-2.5 ppm), and propoxy chain (δ 0.8-4.0 ppm)
- ¹³C NMR: Characteristic signals for carbonyl carbon (δ ~165 ppm), aromatic/pyrimidine carbons (δ 110-165 ppm), and aliphatic carbons (δ 10-70 ppm)
- IR: Diagnostic bands for N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C-Cl stretch (~750 cm⁻¹)
Mass Spectrometry:
X-ray Crystallography:
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation offers advantages for certain synthetic steps, particularly for challenging nucleophilic substitutions on the pyrimidine ring:
4-Chloro-2-methyl-6-propoxypyrimidine + Piperazine → 4-(2-Methyl-6-propoxypyrimidin-4-yl)piperazine
Typical conditions include:
- Solvent: N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF)
- Temperature: 140-160°C
- Duration: 30-60 minutes
- Sealed reaction vessel
This approach significantly reduces reaction time while potentially improving yields for certain transformations.
One-Pot Sequential Transformations
For improved process efficiency, certain steps can be combined in one-pot procedures:
Example: One-pot synthesis of 4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine from 4,6-dichloro-2-methylpyrimidine
- Selective substitution with sodium propoxide (controlled temperature and stoichiometry)
- Direct addition of excess piperazine and base after monitoring completion of first substitution
- Continued heating to complete the second substitution
This approach eliminates intermediate isolation and purification steps, potentially improving overall process efficiency.
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.
- Stoichiometry : A 1.2:1 molar ratio of pyrimidine-piperazine to isocyanate improves yield (typically 65–75%) .
Basic: How is the molecular structure of this compound characterized, and what conformational features are critical for stability?
Methodological Answer:
Structural characterization employs:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves chair conformations of the piperazine ring and dihedral angles between aromatic planes. For example, the piperazine ring adopts a chair conformation with N-C-N angles of 109.5°–112.3°, stabilizing the molecule via minimized steric strain .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for propoxy (δ 1.2–1.4 ppm, triplet) and pyrimidine protons (δ 8.1–8.3 ppm, doublet).
- IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) .
Q. Critical Stability Factors :
- Intramolecular H-bonding : Between the carboxamide NH and pyrimidine N-atom (distance ~2.8 Å) .
- Steric effects : 2-methyl and 6-propoxy groups on pyrimidine reduce ring flexibility, enhancing thermal stability .
Advanced: What computational methods predict this compound’s interaction with biological targets, and how do they guide experimental validation?
Methodological Answer:
Computational Workflow :
Docking Studies (AutoDock Vina) : Screen against target receptors (e.g., serotonin 5-HT₆ for neuropharmacology). Use PyMOL for binding pose visualization.
MD Simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding) .
Q. Experimental Validation :
- In vitro assays : Compare computed binding affinities with radioligand displacement assays (e.g., IC₅₀ values for 5-HT₆ inhibition).
- SAR Analysis : Modify substituents (e.g., propoxy → methoxy) to test computational predictions .
Advanced: How can discrepancies in biological activity data between in vitro and in vivo studies be systematically analyzed?
Methodological Answer:
Root-Cause Analysis Framework :
Pharmacokinetic Factors :
- Assess metabolic stability via liver microsome assays (e.g., CYP450 isoforms).
- Measure logP (experimental vs. calculated) to evaluate blood-brain barrier penetration .
Target Engagement :
- Use PET imaging or ex vivo receptor occupancy assays to confirm target binding in vivo.
Data Normalization :
- Apply Hill equation modeling to reconcile EC₅₀ (in vitro) vs. ED₅₀ (in vivo) discrepancies .
Example : Poor in vivo efficacy despite high in vitro affinity may indicate rapid hepatic clearance, prompting structural modifications (e.g., fluorination to block metabolic hotspots) .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Conflict Resolution Workflow :
Multi-Technique Cross-Validation :
- Compare 2D NMR (HSQC, HMBC) with SC-XRD to resolve ambiguous NOE correlations.
Dynamic NMR :
- Analyze variable-temperature ¹H NMR to detect conformational exchange (e.g., piperazine ring flipping) causing signal broadening .
Quantum Chemical Calculations :
- Use Gaussian to compute ¹³C chemical shifts; compare with experimental data (MAE < 2 ppm validates assignments) .
Case Study : A reported δ 8.3 ppm singlet initially assigned as pyrimidine H-5 was corrected to H-2 via HMBC correlation to C-4 (δ 160 ppm) .
Advanced: How can reaction fundamentals and reactor design improve scalability of this compound’s synthesis?
Methodological Answer:
Reactor Design Considerations :
- Continuous Flow Systems :
- Use microreactors for exothermic steps (e.g., carboxamide coupling) to enhance heat dissipation and reduce batch variability.
- Scale-Up Metrics :
- Maintain Reynolds number (Re > 10,000) for turbulent mixing, ensuring consistent yields at >10 kg scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
